ARN14974

Description

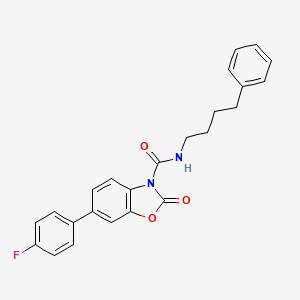

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARN14974 as an acid ceramidase inhibitor

An In-depth Technical Guide to ARN14974, a Potent Acid Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of pro-apoptotic ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic action is a key regulatory point in the sphingolipid rheostat, controlling the cellular balance between ceramide, which promotes apoptosis and cell cycle arrest, and sphingosine, which is the precursor for the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][3] In numerous pathologies, particularly in cancer, ASAH1 is overexpressed, leading to a decrease in intracellular ceramide levels and conferring resistance to chemotherapy and radiation.[2][3][4] This has positioned ASAH1 as a compelling therapeutic target for diseases characterized by aberrant cell survival and proliferation.[1][5]

This compound, a member of the benzoxazolone carboxamide class of compounds, has emerged as a potent, systemically active, and covalent inhibitor of intracellular acid ceramidase.[6][7] Its ability to effectively modulate ceramide levels in vitro and in vivo makes it a valuable chemical probe for studying the roles of sphingolipid metabolism in health and disease and a promising scaffold for the development of novel therapeutic agents.[7] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.

Core Compound Details

| Property | Value | Reference |

| Compound Name | This compound | [6] |

| Synonym | Acid Ceramidase Inhibitor 17a | [6] |

| Chemical Class | Benzoxazolone carboxamide | [6][7] |

| CAS Number | 1644158-57-5 | [6] |

| Molecular Formula | C₂₄H₂₁FN₂O₃ | [6] |

| Molecular Weight | 404.4 g/mol | [6] |

| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml | [6] |

Mechanism of Action

This compound functions as a potent inhibitor of acid ceramidase (ASAH1).[7] It is proposed to form a covalent bond with the catalytic cysteine residue within the active site of the enzyme, thereby irreversibly inactivating it.[7] By blocking ASAH1 activity, this compound prevents the degradation of ceramide. This inhibition leads to a significant accumulation of various ceramide species within the cell and a corresponding decrease in the levels of sphingosine and its downstream metabolite, S1P.[6] The resulting shift in the ceramide/S1P ratio re-engages ceramide-mediated signaling pathways, which can trigger apoptosis and overcome therapeutic resistance.[1][8]

Figure 1: this compound Mechanism of Action.

Quantitative Data

In Vitro Activity

This compound demonstrates potent inhibition of ASAH1 in biochemical and cellular assays.

| Parameter | Value | Cell Line / System | Comments | Reference |

| IC₅₀ | 79 nM | Recombinant human ASAH1 | Biochemical assay measuring enzymatic activity. | [6] |

| Cellular Activity | 0.1 - 20 µM | SW403 adenocarcinoma cells | Inhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels. | [6] |

| Cellular Activity | 0.1 - 20 µM | RAW 264.7 murine macrophages | Inhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels. | [6] |

In Vivo Efficacy

Systemic administration of this compound has been shown to effectively inhibit ASAH1 activity across multiple tissues in mouse models.

| Parameter | Value | Animal Model | Key Findings | Reference |

| Dose | 10 mg/kg (i.v.) | Mouse | Reduced ASAH1 activity in brain, liver, heart, lungs, and kidney. | [6] |

| Pharmacodynamic Effect | N/A | Mouse | Significantly increased pulmonary ceramide levels. | [6] |

| Antitumor Effect | N/A | Tsc2+/- mice | Synergistically inhibited renal cystadenoma growth when combined with rapamycin. | [7] |

Signaling Pathways Modulated by ASAH1 Inhibition

The inhibition of ASAH1 by this compound has profound effects on downstream signaling cascades that govern cell fate. Overexpression of ASAH1 in cancer cells drives a pro-survival state, primarily through the S1P-mediated activation of the PI3K/Akt pathway.[3] By blocking this initial step, this compound can reverse this effect and restore apoptotic signaling.

Figure 2: Downstream Signaling Consequences of ASAH1 Inhibition.

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from high-throughput screening methods to measure ASAH1 activity in cell lysates or with recombinant enzymes.[9]

Materials:

-

Fluorogenic Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine)

-

Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

Recombinant human ASAH1 or cell lysate

-

This compound or other test compounds

-

96-well black, clear-bottom plates

-

Fluorometer (Excitation: 465 nm, Emission: 540 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 10 µL of the diluted compound or vehicle control (DMSO in Assay Buffer).

-

Add 70 µL of recombinant ASAH1 or cell lysate (pre-quantified for protein concentration) diluted in Assay Buffer to each well.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the RBM14-C12 substrate (final concentration typically 5-10 µM).

-

Incubate the reaction for 30-60 minutes at 37°C, protected from light.

-

Stop the reaction by adding 150 µL of Stop Solution to each well.

-

Centrifuge the plate to separate the phases.

-

Carefully transfer the upper aqueous phase to a new black 96-well plate.

-

Read the fluorescence of the liberated fluorophore (NBD) using a plate reader.

-

Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Viability (MTT Assay)

This protocol assesses the effect of ASAH1 inhibition on the viability of cancer cells, such as glioblastoma stem-like cells (GSCs).[1]

Materials:

-

GSCs or other target cell lines (e.g., U87MG, SW403)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.

Figure 3: Experimental Workflow for Cellular Viability (MTT) Assay.

Conclusion

This compound is a highly potent and specific inhibitor of acid ceramidase that has proven effective in both cellular and animal models. Its ability to robustly increase intracellular ceramide levels by blocking their degradation provides a powerful tool for investigating the complex roles of sphingolipids in cell signaling and disease pathogenesis. The data summarized herein underscore the potential of ASAH1 inhibition as a therapeutic strategy, particularly in oncology. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the function of ASAH1 and the therapeutic utility of its inhibitors. Further investigation into the pharmacokinetics, safety profile, and efficacy of benzoxazolone carboxamides like this compound is warranted to advance this class of compounds toward clinical applications.

References

- 1. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ARN14974 on Ceramide and Sphingosine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase (AC). By elucidating its mechanism of action and its effects on key sphingolipid metabolites, this document serves as a valuable resource for researchers in oncology, inflammatory diseases, and metabolic disorders.

Introduction to this compound and the Ceramide/Sphingosine Rheostat

This compound is a systemically active inhibitor of acid ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] The balance between the pro-apoptotic signaling molecule ceramide and the pro-survival signaling molecule sphingosine-1-phosphate (S1P), for which sphingosine is a precursor, is often referred to as the "ceramide/sphingosine rheostat." This balance is critical in determining cell fate, with a shift towards ceramide accumulation promoting apoptosis and cell cycle arrest. By inhibiting acid ceramidase, this compound directly modulates this rheostat, leading to an increase in intracellular ceramide levels and a decrease in sphingosine levels.

Quantitative Effects of Acid Ceramidase Inhibition on Sphingolipid Levels

The inhibition of acid ceramidase by compounds such as this compound results in a dose-dependent accumulation of various ceramide species and a concomitant reduction in sphingosine levels. The following table summarizes the quantitative changes in ceramide and sphingosine levels in SW403 human colon adenocarcinoma cells following treatment with a potent benzoxazolone carboxamide acid ceramidase inhibitor, a direct precursor to this compound, for 24 hours.

| Compound Concentration (µM) | C16-Ceramide (% of Control) | C24-Ceramide (% of Control) | C24:1-Ceramide (% of Control) | Sphingosine (% of Control) |

| 1 | 150% | 120% | 130% | 80% |

| 5 | 250% | 180% | 200% | 60% |

| 10 | 400% | 250% | 300% | 40% |

Data is derived from the findings of Pizzirani, D., et al. (2015) for a precursor compound to this compound and is representative of the expected effects.

Signaling Pathway Modulation by this compound

This compound's mechanism of action directly impacts the central hub of sphingolipid metabolism. By blocking the degradation of ceramide, it shifts the equilibrium of the ceramide/sphingosine rheostat.

Caption: this compound inhibits Acid Ceramidase, leading to ceramide accumulation and reduced sphingosine.

Experimental Protocols

In Vitro Cell Culture and Treatment

Cell Lines:

-

SW403 (human colon adenocarcinoma)

-

RAW 264.7 (murine macrophages)

Protocol:

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

The stock solution is diluted in culture medium to final concentrations ranging from 0.1 to 20 µM. The final DMSO concentration should not exceed 0.1%.

-

Cells are treated with the this compound dilutions or a vehicle control (0.1% DMSO) for 24 hours.

-

Following treatment, cells are washed with phosphate-buffered saline (PBS), harvested, and stored at -80°C for lipid analysis.

In Vivo Administration in Mice

Animal Model:

-

BALB/c mice

Protocol:

-

This compound is formulated for intravenous (i.v.) injection.

-

A dose of 10 mg/kg of body weight is administered via tail vein injection.[1]

-

At selected time points post-injection, mice are euthanized.

-

Organs of interest (e.g., lungs, liver, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent lipid extraction and analysis.

Lipid Extraction and Quantification by LC-MS/MS

The following workflow outlines the key steps for the analysis of ceramide and sphingosine levels.

Caption: A generalized workflow for the quantification of sphingolipids by LC-MS/MS.

Detailed Protocol:

-

Homogenization: Frozen tissue samples are homogenized in a suitable buffer.

-

Lipid Extraction: Lipids are extracted from cell pellets or tissue homogenates using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system. Internal standards (e.g., C17-ceramide) are added at the beginning of the extraction for normalization.

-

Phase Separation: The organic phase containing the lipids is collected and dried under a stream of nitrogen.

-

Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol).

-

LC Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column. A gradient elution is used to separate the different lipid species.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, using specific precursor/product ion transitions for each ceramide and sphingosine species to ensure high selectivity and sensitivity.

-

Quantification: The peak areas of the endogenous lipids are normalized to the peak area of the internal standard, and the concentrations are determined using a standard curve generated with known amounts of synthetic lipid standards.

Conclusion

This compound is a valuable research tool for investigating the roles of ceramide and sphingosine in various physiological and pathological processes. Its ability to potently and selectively inhibit acid ceramidase allows for the precise manipulation of the ceramide/sphingosine rheostat. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting this critical enzyme.

References

The Discovery and Synthesis of ARN14974: A Potent Inhibitor of Acid Ceramidase

An In-depth Technical Guide for Researchers and Drug Development Professionals

ARN14974 has emerged as a significant small molecule inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2] Its discovery and characterization have provided a valuable chemical tool for studying the biological roles of acid ceramidase and a potential therapeutic lead for diseases associated with dysfunctional ceramide-mediated signaling.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

This compound, also known as Acid Ceramidase Inhibitor 17a, was identified as a potent, systemically active inhibitor of intracellular acid ceramidase.[1][2] It belongs to the benzoxazolone carboxamide class of compounds.[1][2] The primary mechanism of action of this compound is the inhibition of acid ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[2][3] By blocking this enzymatic activity, this compound leads to an increase in intracellular ceramide levels and a decrease in the levels of sphingosine.[1][4] This modulation of the ceramide/sphingosine-1-phosphate (S1P) rheostat is critical, as ceramide is a pro-apoptotic lipid, while S1P promotes cell survival and proliferation.[4][5][6]

The inhibition of acid ceramidase by this compound has been demonstrated to have significant biological effects. In cellular models, it has been shown to reduce the levels of sphingosine and dihydroceramide in SW403 adenocarcinoma cells and RAW 264.7 murine macrophages.[1] In vivo studies in mice have shown that intravenous administration of this compound (10 mg/kg) effectively reduces acid ceramidase activity in various organs, including the brain, liver, heart, lungs, and kidneys, and leads to an increase in pulmonary ceramide levels.[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide | [1] |

| Molecular Formula | C24H21FN2O3 | [1] |

| Molecular Weight | 404.4 g/mol | [1] |

| CAS Number | 1644158-57-5 | [1] |

| Appearance | Crystalline solid | [1] |

| IC50 (Acid Ceramidase) | 79 nM | [1] |

| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml | [1] |

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general synthesis of related benzoxazolone carboxamides has been described.[7] The synthesis likely involves a multi-step process. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments related to the characterization of this compound.

Acid Ceramidase Activity Assay (Fluorogenic)

This assay is used to determine the inhibitory potency of compounds against acid ceramidase.

Materials:

-

Recombinant human acid ceramidase

-

Fluorogenic ceramide substrate (e.g., RBM14-C12)

-

Assay buffer (e.g., acetate buffer, pH 4.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a solution of recombinant human acid ceramidase to each well of the 384-well plate.

-

Add the diluted test compounds to the wells and incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic ceramide substrate to each well.

-

Incubate the plate at 37°C for a defined period.

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of acid ceramidase activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Sphingolipid Analysis

This protocol outlines the measurement of intracellular sphingolipid levels in response to treatment with this compound.

Materials:

-

Cell line of interest (e.g., SW403 adenocarcinoma cells)

-

Cell culture medium and supplements

-

This compound

-

Internal standards for sphingolipids

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.

-

Perform lipid extraction from the cell pellets using a suitable solvent system, after adding internal standards.

-

Analyze the lipid extracts by LC-MS to quantify the levels of different sphingolipid species, including ceramide, sphingosine, and dihydroceramide.

-

Normalize the sphingolipid levels to the total protein content or cell number.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Sphingolipid Metabolism and the Role of this compound

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for this compound.

Caption: Inhibition of Acid Ceramidase by this compound.

High-Throughput Screening Workflow for Acid Ceramidase Inhibitors

The discovery of novel acid ceramidase inhibitors often involves high-throughput screening of large compound libraries. The workflow for such a screen is depicted below.

Caption: Workflow for AC inhibitor discovery.[8]

Conclusion

This compound stands as a well-characterized and potent inhibitor of acid ceramidase. Its discovery has provided a valuable tool for dissecting the complexities of sphingolipid metabolism and its role in health and disease. The information presented in this guide, including its biological properties, synthetic considerations, and detailed experimental protocols, is intended to support further research and development efforts in this promising area of medicinal chemistry and chemical biology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Mechanism of Action of Small Molecule Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

ARN14974 (CAS: 1644158-57-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent, systemically active small molecule inhibitor of intracellular acid ceramidase (AC), an enzyme pivotal in the metabolism of sphingolipids. By blocking the hydrolysis of ceramide, this compound leads to an accumulation of this pro-apoptotic lipid and a concurrent decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This modulation of the ceramide/S1P rheostat makes this compound a valuable pharmacological tool for investigating the roles of sphingolipids in cellular processes such as apoptosis, inflammation, and senescence. Furthermore, its demonstrated in vivo efficacy positions it as a promising scaffold for the development of novel therapeutics targeting diseases associated with dysregulated ceramide metabolism, including certain cancers. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical and Physical Properties

This compound, also known as Acid Ceramidase Inhibitor 17a, is a benzoxazolone carboxamide with the following properties[1]:

| Property | Value |

| CAS Number | 1644158-57-5 |

| Molecular Formula | C₂₄H₂₁FN₂O₃ |

| Molecular Weight | 404.4 g/mol |

| Formal Name | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide |

| Synonyms | Acid Ceramidase Inhibitor 17a |

| Appearance | Crystalline solid |

| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml |

| Storage | -20°C |

| Stability | ≥ 4 years at -20°C |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and specific inhibition of acid ceramidase (AC), a lysosomal cysteine amidase. AC is a critical enzyme in the catabolism of ceramide, catalyzing its hydrolysis into sphingosine and a fatty acid[2][3]. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P).

Ceramide and S1P have opposing roles in determining cell fate. High levels of ceramide are generally associated with the induction of apoptosis, cell cycle arrest, and senescence, while S1P promotes cell survival, proliferation, and inflammation[2][4]. The balance between these two sphingolipids is often referred to as the "sphingolipid rheostat."

By inhibiting AC, this compound shifts this balance towards ceramide accumulation, thereby promoting pro-apoptotic and anti-proliferative cellular responses. This mechanism of action is central to its potential as a therapeutic agent, particularly in oncology, where elevated AC activity has been observed in various cancers[2].

Quantitative Data

In Vitro Potency

| Parameter | Value |

| IC₅₀ | 79 nM |

Table 1: Inhibitory concentration of this compound against acid ceramidase.[1]

Cellular Activity

This compound has been shown to effectively inhibit AC in cellular contexts, leading to the expected alterations in sphingolipid levels.

| Cell Lines | Concentration Range | Effect |

| SW403 (adenocarcinoma) | 0.1 to 20 µM | Inhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide. |

| RAW 264.7 (macrophage) | 0.1 to 20 µM | Inhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide. |

Table 2: Cellular activity of this compound.[1]

In Vivo Pharmacokinetics in Mice

| Route of Administration | Dose | Cₘₐₓ | Half-life (t₁/₂) |

| Intravenous (i.v.) | 1 mg/kg | 628 ng/mL | 72 min |

| Intraperitoneal (i.p.) | 10 mg/kg | 1767.9 ng/mL | 458 min |

Table 3: Pharmacokinetic parameters of this compound in mice.

In Vivo Efficacy in Mice

A single intravenous administration of this compound demonstrated its ability to inhibit AC activity in multiple organs.

| Dose | Route | Effect |

| 10 mg/kg | i.v. | Reduced AC activity in brain, liver, heart, lungs, and kidney. Increased pulmonary ceramide levels. |

Table 4: In vivo efficacy of this compound in mice.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols in the field.

In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from fluorogenic assays for acid ceramidase activity.

Materials:

-

Recombinant human acid ceramidase

-

This compound

-

Fluorogenic ceramidase substrate (e.g., RBM14-C12)

-

Assay buffer: 100 mM sodium acetate, pH 4.5

-

DMSO

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle (DMSO in assay buffer) to respective wells.

-

Add 50 µL of the recombinant human acid ceramidase solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic ceramidase substrate to each well.

-

Incubate the plate at 37°C for 1-3 hours, protected from light.

-

Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Assay for Sphingolipid Level Measurement

This protocol describes the treatment of cells with this compound and subsequent analysis of sphingolipid levels by LC-MS/MS.

Materials:

-

SW403 or RAW 264.7 cells

-

Complete cell culture medium

-

This compound

-

PBS (Phosphate Buffered Saline)

-

Methanol

-

Internal standards for ceramide and sphingosine

-

LC-MS/MS system

Procedure:

-

Plate SW403 or RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (0.1 to 20 µM) or vehicle (DMSO) for 24 hours.

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract lipids using a suitable solvent system (e.g., methanol).

-

Add internal standards for ceramide and sphingosine to the lipid extracts for quantification.

-

Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of different ceramide species, sphingosine, and dihydroceramide.

-

Normalize the lipid levels to the total protein or cell number.

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Anesthesia

-

Tissue homogenization buffer

-

Protein quantification assay kit

Procedure:

-

Acclimate mice for at least one week before the experiment.

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle to the mice via intravenous or intraperitoneal injection.

-

At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the mice.

-

Perfuse the animals with saline and harvest organs of interest (e.g., brain, liver, lungs, kidney, heart).

-

Homogenize the tissues in an appropriate buffer.

-

Determine the protein concentration of the tissue homogenates.

-

Measure the acid ceramidase activity in the tissue homogenates using the in vitro assay described in section 4.1.

-

Extract lipids from a portion of the tissue homogenates for ceramide level quantification by LC-MS/MS as described in section 4.2.

-

Express AC activity as pmol/min/mg protein and ceramide levels as pmol/mg protein.

Conclusion

This compound is a well-characterized and potent inhibitor of acid ceramidase. Its ability to modulate the sphingolipid rheostat in both in vitro and in vivo settings makes it an invaluable tool for researchers studying the roles of ceramide and S1P in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further investigations into its therapeutic potential.

References

The Role of Acid Ceramidase in Cancer Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid ceramidase (ASAH1), a lysosomal enzyme, has emerged as a critical player in cancer biology. By catalyzing the hydrolysis of the pro-apoptotic lipid ceramide into pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), ASAH1 orchestrates a fundamental shift in the cellular sphingolipid rheostat. This guide provides a comprehensive technical overview of the multifaceted functions of ASAH1 in tumorigenesis, including its impact on cell proliferation, survival, apoptosis, metastasis, and chemoresistance. We delve into the intricate signaling pathways modulated by ASAH1, present quantitative data on its expression and the effects of its inhibition, and provide detailed experimental protocols for its study. This document is intended to serve as a vital resource for researchers and professionals in the field of oncology drug development, highlighting ASAH1 as a promising therapeutic target.

Introduction: The Sphingolipid Rheostat and the Central Role of Acid Ceramidase

Sphingolipids are a class of bioactive lipids that are integral to cellular structure and signaling. The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), acts as a cellular "rheostat" that determines cell fate.[1][2] Ceramide is a well-established tumor-suppressor lipid, inducing cell cycle arrest, differentiation, and apoptosis.[3][4] Conversely, S1P is a potent signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis.[3][4]

Acid ceramidase (ASAH1) is the fulcrum of this rheostat. It is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[5] The resulting sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[5] In numerous cancers, the expression and activity of ASAH1 are significantly upregulated, leading to a decrease in intracellular ceramide levels and an accumulation of S1P.[1][2] This alteration of the sphingolipid balance provides a favorable environment for tumor growth, progression, and resistance to therapy.[1]

Quantitative Data on Acid Ceramidase in Cancer

The dysregulation of ASAH1 is a common feature across a wide range of malignancies. The following tables summarize quantitative data regarding ASAH1 expression, the efficacy of its inhibitors, and the biochemical consequences of its modulation.

Table 1: Overexpression of Acid Ceramidase (ASAH1) in Human Cancers

| Cancer Type | Cell Line(s) | Fold Change in Expression (Tumor vs. Normal/Control) | Reference(s) |

| Prostate Cancer | DU145, LnCAP, PC3 | 4.8x, 7.5x, 2.7x (vs. BPH cell line) | [4] |

| Prostate Cancer | PC-3/Mc (metastatic) | Higher than PC-3/S (non-metastatic) | [6] |

| Colorectal Cancer | N/A | Significantly upregulated in tumor vs. normal | [7] |

| Glioblastoma | CD133+ GSCs | Significantly higher than CD133- GSCs and U87MG | [8] |

| Melanoma | A375 | High expression | [3][5] |

| Pancreatic Cancer | N/A | Overexpressed in tumor tissue and cells | [9] |

Table 2: IC50 Values of Selected Acid Ceramidase Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 Value | Reference(s) |

| Carmofur | Glioblastoma Stem-like Cells (GSC lines 22, 33, 44) | 11–104 µM | [8] |

| Carmofur | U87MG (Glioblastoma) | ~100 µM | [8] |

| Ceranib-2 | MCF-7 (Breast Cancer) | IC50 dose used for experiments | [10] |

| Ceranib-2 | MDA MB-231 (Breast Cancer) | IC50 dose used for experiments | [10] |

| LCL-521 | HCT116, CT26 (Colorectal Cancer) | Various concentrations used | [3] |

| ARN14976 (17a) | TSC2-null cells | Markedly decreased viability | [11] |

| B13 | DU145 (Prostate Cancer) | Used for treatment | [12] |

Table 3: Impact of ASAH1 Modulation on Sphingolipid Levels

| Cancer Cell Line | Method of ASAH1 Modulation | Change in Ceramide Levels | Change in Sphingosine/S1P Levels | Reference(s) |

| PC-3/Mc (Prostate) | shRNA knockdown | Accumulation | Increased Sphingosine | [1] |

| PPC-1 (Prostate) | shRNA knockdown | Enhanced accumulation after IR | Diminished S1P | [13] |

| TSC2-null cells | - | Three-fold lower | Two-fold higher Sphingosine | [11] |

| Glioblastoma | ASAH1 inhibition | Increase | Decrease in S1P | [8] |

| Pancreatic Cancer | ASAH1 knockdown | Reduced S1P production | Increased ceramide production | [9] |

Signaling Pathways Modulated by Acid Ceramidase

ASAH1 and its product, S1P, exert their pro-tumorigenic effects by activating a complex network of downstream signaling pathways. These pathways converge to regulate key cellular processes that are hallmarks of cancer.

The ASAH1-S1P-S1PR Axis

The extracellular actions of S1P are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The binding of S1P to these receptors initiates a cascade of intracellular signaling events that are highly context-dependent.

Crosstalk with Major Oncogenic Pathways

The signaling initiated by the ASAH1-S1P axis integrates with several well-established oncogenic pathways:

-

PI3K/Akt Pathway: S1P, primarily through S1P1 and S1P3, can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[14][15] Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins such as Bad and the activation of transcription factors like NF-κB.[12]

-

MAPK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and differentiation, is another downstream target of S1P receptor activation.[10][16]

-

NF-κB Pathway: ASAH1-mediated S1P production can lead to the activation of the NF-κB transcription factor.[11][17] NF-κB promotes the expression of genes involved in cell survival, inflammation, and angiogenesis.[18][19]

The Role of Acid Ceramidase in Cancer Hallmarks

The aberrant activity of ASAH1 contributes to multiple hallmarks of cancer, making it a pivotal driver of tumorigenesis.

Sustaining Proliferative Signaling and Evading Growth Suppressors

By depleting the growth-inhibitory ceramide and generating the mitogenic S1P, ASAH1 directly contributes to uncontrolled cell proliferation.[4] S1P signaling through its receptors activates downstream pathways like PI3K/Akt and MAPK, which are essential for cell cycle progression.[10][14]

Resisting Cell Death (Apoptosis)

A key function of ASAH1 in cancer is the suppression of apoptosis. This is achieved through two primary mechanisms:

-

Depletion of Pro-apoptotic Ceramide: High ASAH1 activity reduces the intracellular pool of ceramide, a potent inducer of apoptosis.[2]

-

Activation of Pro-survival Pathways: The resulting S1P activates pro-survival signals, including the PI3K/Akt pathway, which leads to the inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins like Bcl-2.[20][21][22][23]

Inducing Angiogenesis and Activating Invasion and Metastasis

ASAH1 and S1P play a significant role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[24] S1P is a potent angiogenic factor that can recruit endothelial cells and promote vessel formation.[24] Furthermore, ASAH1-mediated signaling enhances cancer cell migration and invasion, critical steps in the metastatic cascade.[4][16]

Role in Chemoresistance

Upregulation of ASAH1 is a significant mechanism of resistance to various chemotherapeutic agents and radiation therapy.[13][25] Many cancer therapies exert their cytotoxic effects by inducing the production of ceramide.[13] By hydrolyzing this ceramide, ASAH1 blunts the efficacy of these treatments, allowing cancer cells to survive.

Regulation of Autophagy

The role of ASAH1 in autophagy, a cellular recycling process, is complex and appears to be context-dependent. Some studies suggest that ASAH1 overexpression can increase autophagy, which may serve as a survival mechanism for cancer cells under stress.[4][8] Conversely, other reports indicate that ASAH1 ablation can impair autophagy, leading to increased sensitivity to chemotherapy.[3][5] This dual role highlights the intricate regulation of cellular homeostasis by sphingolipid metabolism.

Experimental Protocols for Studying Acid Ceramidase

This section provides detailed methodologies for key experiments used to investigate the function of ASAH1 in cancer biology.

Acid Ceramidase Activity Assay (Fluorogenic Method)

This protocol describes a fluorogenic assay to measure ASAH1 activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 0.25 M sucrose)

-

Protein quantification assay (e.g., BCA assay)

-

Reaction buffer (100 mM sodium acetate, pH 4.5)

-

Fluorogenic substrate (e.g., RBM14-C12)

-

Methanol

-

Sodium periodate (NaIO4) solution (2.5 mg/mL in 200 mM glycine/NaOH buffer, pH 10.6)

-

96-well black plates

-

Fluorometer

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cell lysis buffer and lyse by sonication or other appropriate methods on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Enzymatic Reaction:

-

In a 96-well black plate, add 25 µL of cell lysate (containing a standardized amount of protein, e.g., 20 µg).

-

Add 75 µL of reaction buffer containing the fluorogenic substrate at the desired final concentration (e.g., 40 µM).

-

Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

-

-

Signal Development:

-

Stop the reaction by adding 25 µL of methanol to each well.

-

Add 100 µL of NaIO4 solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Measurement:

-

Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the released fluorophore (e.g., 355 nm excitation and 460 nm emission for umbelliferone).

-

Western Blot for ASAH1 Protein Detection

This protocol outlines the steps for detecting ASAH1 protein levels in cell lysates by Western blotting.

Materials:

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against ASAH1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ASAH1 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for ASAH1 in Tumor Tissues

This protocol describes the staining of ASAH1 in paraffin-embedded tumor tissue sections.

Materials:

-

Paraffin-embedded tissue slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking serum

-

Primary antibody against ASAH1

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

-

Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Blocking: Block non-specific binding with blocking serum.

-

Primary Antibody Incubation: Incubate with the primary anti-ASAH1 antibody.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

-

Signal Amplification: Incubate with the streptavidin-HRP complex.

-

Chromogen Development: Develop the color with DAB solution.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

siRNA-mediated Knockdown of ASAH1

This protocol details the transient knockdown of ASAH1 expression using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest

-

ASAH1-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or similar serum-free medium

-

Complete growth medium

Procedure:

-

Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

Dilute the siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate.

-

Post-transfection: After the initial incubation, replace the medium with complete growth medium.

-

Analysis: Harvest the cells at a suitable time point (e.g., 48-72 hours) post-transfection for downstream analysis (e.g., Western blot, activity assay).

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the effect of ASAH1 inhibition on tumor growth in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

ASAH1 inhibitor or vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth: Monitor the mice for tumor formation.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the ASAH1 inhibitor or vehicle control according to the desired dosing schedule and route.

-

Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, IHC, Western blot).

Therapeutic Targeting of Acid Ceramidase

Given its central role in promoting cancer cell survival and resistance, ASAH1 has emerged as a highly attractive target for cancer therapy.[2] The inhibition of ASAH1 offers a dual therapeutic benefit: the accumulation of pro-apoptotic ceramide and the depletion of pro-survival S1P.

Several small molecule inhibitors of ASAH1 have been developed and are currently in preclinical evaluation. These include:

-

Carmofur: An approved drug for colorectal cancer in Japan, later identified as a potent ASAH1 inhibitor that can cross the blood-brain barrier.[8]

-

Ceranib-2: A novel ASAH1 inhibitor that has shown efficacy in breast cancer cell lines.[10]

-

B13 and its derivatives (e.g., LCL-521): These inhibitors have demonstrated anti-cancer effects in various models, including prostate and colorectal cancer.[3][13]

The therapeutic strategy of targeting ASAH1 can be envisioned in several ways:

-

Monotherapy: To induce apoptosis and inhibit tumor growth in cancers with high ASAH1 expression.

-

Combination Therapy: To sensitize tumors to conventional chemotherapy and radiotherapy by preventing the breakdown of therapy-induced ceramide.[13]

-

Targeting the Tumor Microenvironment: ASAH1 inhibition may also modulate the tumor microenvironment by affecting immune cell infiltration and angiogenesis.[3]

Conclusion and Future Directions

Acid ceramidase stands at a critical juncture in cancer cell signaling, making it a compelling target for therapeutic intervention. Its upregulation in a multitude of cancers and its role in driving key malignant phenotypes underscore its importance in oncology. The continued development of potent and specific ASAH1 inhibitors holds great promise for novel cancer therapies.

Future research should focus on:

-

Elucidating the precise mechanisms of ASAH1 regulation in different cancer types.

-

Identifying biomarkers to predict which patients are most likely to respond to ASAH1-targeted therapies.

-

Conducting clinical trials to evaluate the safety and efficacy of ASAH1 inhibitors in cancer patients.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the biology of acid ceramidase and to accelerate the translation of this knowledge into effective cancer treatments.

References

- 1. Acid ceramidase is associated with an improved prognosis in both DCIS and invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Prognostic and Immunotherapeutic Significance of AHSA1 in Pan-Cancer, and Its Relationship With the Proliferation and Metastasis of Hepatocellular Carcinoma [frontiersin.org]

- 6. Acid ceramidase as a therapeutic target in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASAH1 N-acylsphingosine amidohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abstract 1585: Targeting acid ceramidase-1 to inhibit sphingolipid metabolism and tumor growth in pancreatic ductal carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 10. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Akt2 and acid ceramidase cooperate to induce cell invasion and resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling [mdpi.com]

- 14. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]

- 16. N-acylsphingosine amidohydrolase 1 promotes melanoma growth and metastasis by suppressing peroxisome biogenesis-induced ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ARN14974 in Lipid Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 has emerged as a significant small molecule inhibitor in the study of lipid biochemistry, particularly in the modulation of sphingolipid metabolism. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and its impact on cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this potent and systemically active compound.

This compound is a benzoxazolone carboxamide that functions as a potent inhibitor of acid ceramidase (AC), a key lysosomal enzyme.[1] Acid ceramidase is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound effectively elevates intracellular levels of ceramide while concurrently decreasing the levels of sphingosine. This modulation of the ceramide-sphingosine rheostat has profound implications for various cellular processes, including apoptosis, cell proliferation, and stress responses.

Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide |

| Synonym | Acid Ceramidase Inhibitor 17a |

| Molecular Formula | C₂₄H₂₁FN₂O₃ |

| Formula Weight | 404.4 g/mol |

| CAS Number | 1644158-57-5 |

| Purity | ≥95% |

| Formulation | A crystalline solid |

| Solubility | DMF: 2 mg/mL, DMSO: 2 mg/mL |

Table 1: Physicochemical properties of this compound.[1]

Mechanism of Action and In Vitro Efficacy

This compound exerts its biological effects through the direct inhibition of acid ceramidase. The in vitro potency of this compound has been determined through various enzymatic assays.

| Parameter | Value | Cell Lines / Conditions |

| IC₅₀ | 79 nM | Acid Ceramidase Inhibition Assay |

| Effective Concentration Range | 0.1 to 20 µM | SW403 adenocarcinoma cells, RAW 264.7 murine macrophages |

Table 2: In vitro efficacy of this compound.[1]

The inhibition of acid ceramidase by this compound leads to a significant accumulation of various ceramide species and a reduction in sphingosine and dihydroceramide levels in a variety of cell lines.[1]

In Vivo Activity

In vivo studies have demonstrated the systemic activity of this compound. Administration of this compound to mice at a dose of 10 mg/kg (intravenous) resulted in a marked reduction of acid ceramidase activity in multiple organs, including the brain, liver, heart, lungs, and kidneys.[1] This inhibition was accompanied by a corresponding increase in pulmonary ceramide levels.[1]

Signaling Pathways Modulated by this compound

The primary consequence of this compound-mediated acid ceramidase inhibition is the accumulation of intracellular ceramide. Ceramide is a critical bioactive lipid that functions as a second messenger in a multitude of signaling pathways, often with pro-apoptotic and anti-proliferative outcomes.

Ceramide-Mediated Apoptosis

Increased ceramide levels, as induced by this compound, can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[2] Ceramide can directly act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[3][4] This, in turn, activates the caspase cascade, culminating in programmed cell death.[2][5]

Inhibition of YAP/TAZ Signaling

Recent research has uncovered a novel role for ceramide in the regulation of the Hippo signaling pathway effectors, YAP and TAZ.[1][6] Ceramide accumulation, resulting from acid ceramidase inhibition, promotes the phosphorylation of YAP, leading to its proteasomal degradation and subsequent inhibition of its nuclear localization and transcriptional activity.[1][7] This pathway is particularly relevant in the context of fibrosis, where YAP/TAZ are key drivers of fibroblast activation.[1]

Experimental Protocols

Measurement of Acid Ceramidase Activity (Fluorogenic Assay)

This protocol describes a method for determining acid ceramidase activity in cell lysates using a fluorogenic substrate.[8][9]

Materials:

-

Cell lysis buffer (e.g., 0.25 M sucrose)

-

Protein quantification assay (e.g., BCA assay)

-

96-well black microplates

-

Sodium acetate buffer (25 mM, pH 4.5)

-

Fluorogenic substrate (e.g., Rbm14-12) solution (4 mM in ethanol)

-

Methanol

-

Sodium periodate (NaIO₄) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)

-

Microplate fluorescence reader (λex = 360 nm, λem = 446 nm)

Procedure:

-

Prepare cell lysates by sonication or other appropriate methods and determine the protein concentration.

-

In a 96-well plate, add the following to each well:

-

74.5 µL of 25 mM sodium acetate buffer (pH 4.5)

-

0.5 µL of 4 mM fluorogenic substrate solution (final concentration 20 µM)

-

10-25 µg of protein lysate in a volume of 25 µL

-

-

Include negative control wells containing the reaction mixture without the protein extract.

-

Incubate the plate at 37°C for 3 hours.

-

Stop the reaction by adding 50 µL of methanol to each well.

-

Add 100 µL of freshly prepared NaIO₄ solution to each well.

-

Protect the plate from light and incubate for 2 hours at room temperature.

-

Measure the fluorescence using a microplate reader.

Quantification of Ceramide and Sphingosine by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Materials:

-

Internal standards for various sphingolipid species

-

Extraction solvents (e.g., butanol, methanol)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

-

Mobile phases (e.g., acetonitrile, water with formic acid and ammonium formate)

Procedure:

-

Sample Preparation: Homogenize tissue or cell samples.

-

Internal Standard Spiking: Add a known amount of a mixture of internal standards to each sample.

-

Lipid Extraction: Perform a liquid-liquid extraction using appropriate organic solvents (e.g., a butanolic extraction).[11]

-

Solvent Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatographic gradient to separate the different sphingolipid species. Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of acid ceramidase and the broader sphingolipid metabolic pathway in health and disease. Its ability to potently and specifically inhibit acid ceramidase, leading to the accumulation of ceramide, provides a powerful means to dissect the downstream signaling consequences of this bioactive lipid. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this critical enzymatic node in lipid biochemistry. As our understanding of the intricate roles of sphingolipids continues to expand, compounds like this compound will be instrumental in translating fundamental discoveries into novel therapeutic strategies.

References

- 1. Targeting acid ceramidase inhibits YAP/TAZ signaling to reduce fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting acid ceramidase inhibits YAP/TAZ signaling to reduce fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ARN14974 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 is a potent and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. Acid ceramidase hydrolyzes the pro-apoptotic lipid ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide, which can induce cell cycle arrest and apoptosis, making it a promising candidate for various therapeutic applications, including cancer research. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, based on currently available information.

Mechanism of Action: Sphingolipid Metabolism Modulation

This compound exerts its biological effects by inhibiting acid ceramidase, thereby altering the balance of key signaling lipids. This inhibition leads to an increase in the substrate of the enzyme, ceramide, and a decrease in its product, sphingosine, which is a precursor for the pro-survival lipid sphingosine-1-phosphate (S1P). The resulting accumulation of ceramide is a critical factor in the pro-apoptotic and anti-proliferative effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Acid Ceramidase Inhibition) | - | 79 nM | |

| IC₅₀ (Cellular AC Activity) | SW403 (human colon adenocarcinoma) | 825 nM | |

| IC₅₀ (Cellular AC Activity) | Raw 264.7 (mouse macrophage-like) | 400 nM |

Table 2: In Vivo Dosage and Administration of this compound and Similar Compounds

| Compound | Animal Model | Dosage | Route of Administration | Vehicle | Study Focus | Reference |

| This compound | Mice | 10 mg/kg | Intravenous (i.v.) | Not specified | Pharmacodynamic (AC activity) | |

| This compound (as "17a") | SCID Mice | Not specified | Not specified | PBS | Tumor Progression | [1] |

| Benzoxazolone Carboxamide (similar to this compound) | Mice | 90 mg/kg (daily) | Intraperitoneal (i.p.) | Not specified | Neuropathic Lysosomal Storage Diseases | |

| Carmofur (Acid Ceramidase Inhibitor) | Mice | 10 or 30 mg/kg | Intraperitoneal (i.p.) | 15% PEG, 15% Tween 80, 70% Saline | Pharmacodynamic (AC activity and ceramide levels) |

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

This protocol is based on the reported intravenous use of this compound in mice and general practices for formulating lipophilic compounds for in vivo studies.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile 0.22 µm syringe filters

Procedure:

-

Initial Solubilization: Weigh the required amount of this compound. Dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

-

Vehicle Preparation: In a sterile vial, prepare the vehicle solution. Based on formulations for similar compounds, a vehicle consisting of 10% PEG300 and 5% Tween 80 in PBS is a suitable starting point. For example, to prepare 10 mL of vehicle, mix 1 mL of PEG300, 0.5 mL of Tween 80, and 8.5 mL of sterile PBS.

-

Dosing Solution Preparation: Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration. For a 10 mg/kg dose in a mouse with an injection volume of 100 µL (0.1 mL), the final concentration of the dosing solution should be 1 mg/mL (assuming a 20g mouse receives a 0.2 mg dose in 0.2 mL). To achieve this, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the vehicle.

-

Homogenization: Vortex the final dosing solution vigorously for at least 1 minute. If the solution appears cloudy or contains precipitates, sonicate for 5-10 minutes in a water bath until the solution is clear.

-

Sterilization: Sterilize the final dosing solution by filtering it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

-

Administration: Administer the prepared solution to the animals via the tail vein. The injection volume should be calculated based on the animal's body weight.

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Procedure:

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) for xenograft studies with human cancer cell lines.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group).

-

Dosing: Administer this compound at the desired dose and schedule (e.g., 10 mg/kg i.v. every other day, or 90 mg/kg i.p. daily). The vehicle control group should receive an equivalent volume of the vehicle solution.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors, blood (for plasma), and other relevant organs.

-

Analysis:

-

Measure the final tumor weight.

-

Analyze ceramide levels in tumor tissue and plasma using LC-MS/MS to confirm target engagement.

-

Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on tumor sections.

-

Safety and Toxicology Considerations

-

This compound has been reported to be well-tolerated in mice at the tested dosages.

-

However, as with any new compound, it is crucial to monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.

-

For longer-term studies, a more comprehensive toxicology assessment, including complete blood counts and serum chemistry, is recommended.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should always adhere to institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for ARN14974 in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of less than 1.5 years.[1] A key factor contributing to its poor prognosis is its highly invasive nature and resistance to conventional therapies.[2] Recent research has identified dysregulated sphingolipid metabolism as a critical driver of GBM malignancy.[2] Acid ceramidase (ASAH1), an enzyme that hydrolyzes pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P), is overexpressed in glioblastoma and correlates with a poor prognosis.[3][4] This makes ASAH1 a compelling therapeutic target.

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase with a reported IC50 of 79 nM.[5] In vivo studies have demonstrated that this compound can reduce ASAH1 activity in multiple organs, including the brain, and increase ceramide levels.[5] While direct studies of this compound in glioblastoma are limited in publicly available literature, its properties as a brain-penetrant ASAH1 inhibitor suggest significant potential for glioblastoma research. These application notes provide a summary of the potential applications of this compound in glioblastoma research, drawing upon data from studies of other ASAH1 inhibitors where necessary, and offer detailed protocols for key experiments.

Mechanism of Action

This compound inhibits acid ceramidase, thereby blocking the breakdown of ceramide. This leads to an accumulation of intracellular ceramide and a decrease in the levels of sphingosine and its downstream product, S1P. The resulting shift in the ceramide/S1P ratio, often referred to as the sphingolipid rheostat, is central to the anti-cancer effects of ASAH1 inhibition. Increased ceramide levels can induce apoptosis and cell cycle arrest, while decreased S1P levels can inhibit cell migration, proliferation, and survival.[2] One of the key downstream signaling pathways affected by ASAH1 inhibition is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in cell survival and proliferation.[2] Inhibition of ASAH1 has been shown to decrease the phosphorylation of Akt, a key component of this pathway.[3]

Data Presentation

Table 1: IC50 Values of ASAH1 Inhibitors in Glioblastoma Cell Lines

| Cell Line | Inhibitor | IC50 (µM) | Reference |

| U87 | Carmofur | 37 | [6] |

| SJGBM2 | Carmofur | 50 | [6] |

| U87-10gy (Radioresistant) | Carmofur | 28 | [6] |

| SJGBM2-10gy (Radioresistant) | Carmofur | 21 | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U87, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar, based on its high potency. A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p-Akt and Akt

This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate glioblastoma cells and treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-